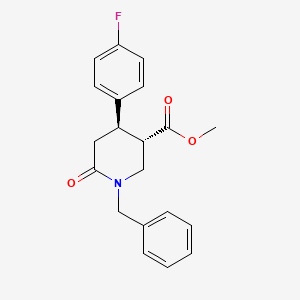

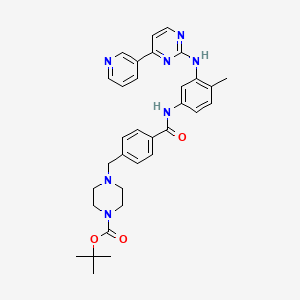

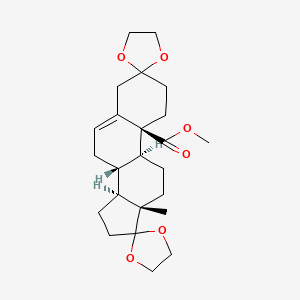

![molecular formula C21H25ClO4 B563643 (R)-3-氯-1-苯基-1-[2-甲基-4-[(叔丁氧羰基)氧基]苯氧基]丙烷 CAS No. 457634-25-2](/img/structure/B563643.png)

(R)-3-氯-1-苯基-1-[2-甲基-4-[(叔丁氧羰基)氧基]苯氧基]丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

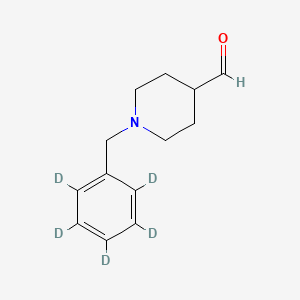

(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane, also known as (R)-3-chloro-1-phenyl-1-isopropoxy-4-methyl-2-phenoxypropane, is a chiral compound with a large range of applications in the field of organic synthesis. It is a commercially available compound and has been used to synthesize a variety of compounds, including drugs, pharmaceuticals, and other organic compounds. The compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

科学研究应用

Synthesis of Biotin Intermediates

The compound may be used in the synthesis of intermediates for biotin, a water-soluble vitamin. Similar structures have been utilized to create key intermediates involved in metabolic cycles for the biosynthesis of fatty acids, sugars, and α-amino acids .

2. Organic Synthesis Involving Protected Amino Acids Given its tert-butyloxycarbonyl (Boc) group, this compound could be involved in the synthesis of Boc-protected amino acids, which are essential in peptide synthesis to prevent unwanted side reactions .

3. Development of Amino Acid Ionic Liquids (AAILs) The Boc group is also indicative of potential use in creating AAILs, which have applications in organic synthesis and pharmaceuticals due to their multiple reactive groups .

Heterocyclic Amino Acid Synthesis

Compounds with similar tert-butoxycarbonyl protection have been used to synthesize functionalized heterocyclic amino acids, which are valuable in medicinal chemistry for drug design and development .

作用机制

Target of Action

The primary target of this compound is amines . The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions . This process is accomplished using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves as a protecting group for the amines during the synthesis process .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amines . The addition of the BOC group to the amines alters the structure of the amines, protecting them during the synthesis process . This alteration can affect downstream effects such as the properties of the synthesized compounds .

Pharmacokinetics

The use of the boc group in the compound suggests that it may have specific interactions with biological systems, potentially affecting its bioavailability .

Result of Action

The result of the compound’s action is the protection of amines during the synthesis process . This protection allows for the successful synthesis of various organic compounds . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the process of adding the BOC group to amines requires specific conditions, including the presence of a base such as sodium hydroxide . Additionally, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action and efficacy can be influenced by the pH and temperature of the environment .

属性

IUPAC Name |

tert-butyl [4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIUZIOVBMPFD-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652522 |

Source

|

| Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457634-25-2 |

Source

|

| Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。